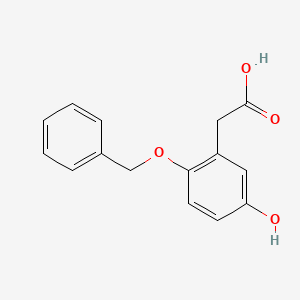
2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid is an organic compound with a complex structure that includes both phenolic and acetic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid typically involves the reaction of phenolic compounds with acetic acid derivatives. One common method is the esterification of 5-hydroxy-2-phenylmethoxyphenol with acetic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenolic hydrogen can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the acetic acid moiety can interact with enzymes involved in inflammation pathways. These interactions can modulate cellular processes and reduce oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- 2-Hydroxyphenylacetic acid
- Phenylacetic acid
Uniqueness
2-(5-Hydroxy-2-phenylmethoxyphenyl)acetic acid is unique due to the presence of both phenolic and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(5-hydroxy-2-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H14O4/c16-13-6-7-14(12(8-13)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18) |
InChI Key |
KVAOIFYTQALIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















